molecular formula C8F8O2 B089172 Pentafluorophenyl trifluoroacetate CAS No. 14533-84-7

Pentafluorophenyl trifluoroacetate

Cat. No. B089172
CAS RN: 14533-84-7
M. Wt: 280.07 g/mol
InChI Key: VCQURUZYYSOUHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to pentafluorophenyl trifluoroacetate, such as tris(pentafluorophenyl)borane, has been documented. These compounds are known for their role as activators in Ziegler-Natta chemistry and as catalysts or reagents in organic and organometallic reactions, including hydrometallation, alkylation, and aldol-type reactions (Erker, 2005).

Molecular Structure Analysis

While specific studies on the molecular structure of pentafluorophenyl trifluoroacetate were not found, related compounds like tris(pentafluorophenyl)borane have been extensively studied. The molecular structure of these compounds significantly influences their reactivity and utility in catalysis, as seen in their applications in various chemical reactions.

Chemical Reactions and Properties

Pentafluorophenylammonium triflate (PFPAT) has been identified as a highly efficient catalyst in the synthesis of 2,4,6-triarylpyridines, highlighting its potential in facilitating reactions under solvent-free conditions (Montazeri & Mahjoob, 2012). Additionally, PFPAT has demonstrated effectiveness in catalyzing C-acylations of enol silyl ethers with acid chlorides, showcasing its versatility and efficiency as a catalyst in organic synthesis (Iida et al., 2007).

Physical Properties Analysis

The physical properties of pentafluorophenyl trifluoroacetate, including its stability, solubility, and volatility, are crucial for its application in chemical syntheses. Although specific details on these properties were not found, the physical characteristics of related fluorinated compounds suggest that they possess unique properties beneficial for various chemical processes.

Chemical Properties Analysis

The chemical properties of pentafluorophenyl trifluoroacetate, such as its reactivity, acidity, and potential for forming stable complexes, contribute to its utility in chemical synthesis. For example, pentafluorophenylammonium triflate has been used as a catalyst for esterification, thioesterification, and transesterification, indicating the broad applicability of pentafluorophenyl-containing compounds in organic synthesis (Funatomi et al., 2006).

Scientific Research Applications

  • Catalysis in Polymerization : Tris(pentafluorophenyl)borane is used as a catalyst in homogeneous Ziegler-Natta chemistry for olefin polymerization and other organic and organometallic reactions (Erker, 2005).

  • Co-catalyst in Metallocene-based Processes : Pentafluorophenylboranes, including tris(pentafluorophenyl)borane, have significant roles as co-catalysts in metallocene-based industrial processes for olefin polymerization (Piers & Chivers, 1998).

  • Hydrosilylation of Amides : Tris(pentafluorophenyl)boron acts as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides (Chadwick et al., 2014).

  • Lewis Acid Catalysis : Tris(pentafluorophenyl)boron is an efficient, air-stable, and water-tolerant Lewis acid catalyst for various chemical reactions, including aldol-type and Michael reactions (Ishihara et al., 1995).

  • Borylation Chemistry : Tris(pentafluorophenyl)borane, due to its high Lewis acidity, is widely used in reactions like borylation, hydrogenation, hydrosilylation, and frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).

  • Improving Lithium-Ion Battery Power : Tris(pentafluorophenyl) borane was investigated as an electrolyte additive to enhance the power capabilities of lithium-ion batteries (Chen & Amine, 2006).

  • Organic Synthesis and Modification : Pentafluorophenylboranes are used in the sulfonation and deuteration of organic compounds like free-base corroles (Gross & Mahammed, 2002).

  • Fluorination of Organic Molecules : Pentafluorophenyl moieties are transferred to various fluorinated inorganic and organic sulfur and carbon centers for the preparation of fluorinated molecules (Patel & Kirchmeier, 1992).

  • In Polymerization Processes : Tris(pentafluorophenyl)borane is used as a catalyst to lower the ring-opening polymerization temperature of certain organic compounds (Arslan et al., 2018).

  • In Solid-Phase Synthesis : Pentafluorophenyl S-acetylmercaptoacetate is used in solid-phase synthesis for the modification of peptides (Drijfhout et al., 1990).

  • In Advanced Battery Technologies : Tris (pentafluorophenyl) phosphine is used as an electrolyte additive in high-voltage lithium-ion batteries (Xu et al., 2012).

Safety And Hazards

Pentafluorophenyl trifluoroacetate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pentafluorophenyl trifluoroacetate has potential applications in the field of peptide synthesis . It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . It also acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . In addition, it is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid . Future research could explore more applications of this compound in various fields.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQURUZYYSOUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401978
Record name Pentafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl trifluoroacetate

CAS RN

14533-84-7
Record name Pentafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
VM Cayón, MF Erben, RM Romano… - Physical Chemistry …, 2023 - pubs.rsc.org
… The oxo-analogue, pentafluorophenyl trifluoroacetate CF 3 C(O)OC 6 F 5 , is also studied in detail for determining the role of the oxygen/sulfur atom in the oxo/thio ester group. In …
Number of citations: 5 pubs.rsc.org
LM Gayo, MJ Suto - Tetrahedron letters, 1996 - Elsevier
… and thiol carboxylic acids using pentafluorophenyl trifluoroacetate (TFAPfp) and related … One reagent, pentafluorophenyl trifluoroacetate (TFAPfp) has been shown to be particularly …
Number of citations: 26 www.sciencedirect.com
M Adamczyk, D Johnson - Organic preparations and procedures …, 1993 - Taylor & Francis
… solution of pentafluorophenyl trifluoroacetate (1.37 mL, 7.95 mmol) dissolved in 2 mL DMF. The reaction was then warmed to room temperature, stirred for 16 hrs, under N2, then poured …
Number of citations: 6 www.tandfonline.com
M Green, J Berman - Tetrahedron letters, 1990 - Elsevier
… The proo&ue utihxes pentafluorophenyl trifluoroacetate. … Although the preparation of p-nitrophenylesters commonly utilizes p-nitrophenyl trifluoroacetate2, the use of pentafluorophenyl …
Number of citations: 127 www.sciencedirect.com
H Mei, X Zhang, S Cai, X Zhang, Y Zhang, Z Guo… - Nano Today, 2021 - Elsevier
… Once mixed with pentafluorophenyl trifluoroacetate, the assembly of IR780 … pentafluorophenyl trifluoroacetate (designated as F). In detail, IR780 and pentafluorophenyl trifluoroacetate …
Number of citations: 40 www.sciencedirect.com
AG Rabinkov, VF Pozdnev, SV Amontov… - Chemistry of Natural …, 1989 - Springer
The synthesis has been effected of the pentafluorophenyl ester of D-biotin by the reaction of D-biotin with bispentafluorophenyl carbonate or pentafluorophenyl trifluoroacetate. The …
Number of citations: 2 link.springer.com
Y Lei, X Xu, J Yin, S Jiang, K Xi, L Wei… - ACS Applied Materials & …, 2023 - ACS Publications
… In this paper, we propose pentafluorophenyl trifluoroacetate (PFTF) as a multifunctional electrolyte additive to achieve interfacial regulation and HF scavenging in a carbonate …
Number of citations: 2 pubs.acs.org
ML Ślęczkowski, I Segers, Y Liu, ARA Palmans - Polymer Chemistry, 2020 - pubs.rsc.org
… Next, the addition of pentafluorophenyl trifluoroacetate to these two intermediates in the presence of DIPEA activated the acids to pentafluorophenyl esters 4b and 6b. In parallel to this, …
Number of citations: 10 pubs.rsc.org
RA Haack, S Gayda, RJ Himmelsbach, SY Tetin - Tetrahedron Letters, 2017 - Elsevier
… 4′(5′)-carboxytetramethyl rhodamine (8) (mixture of 4′ and 5′ position regioisomers) and rhodamine B (10) were treated with pentafluorophenyl trifluoroacetate in pyridine/DMF at …
Number of citations: 6 www.sciencedirect.com
T Vilaivan, C Suparpprom, P Harnyuttanakorn… - Tetrahedron Letters, 2001 - Elsevier
… -Cl followed by activation with pentafluorophenyl trifluoroacetate/DIEA 14 gave pentafluorophenyl … ester followed by treatment with pentafluorophenyl trifluoroacetate/DIEA to give the …
Number of citations: 64 www.sciencedirect.com

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